N-(prop-2-en-1-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide
Description
“N-(prop-2-en-1-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide” is a complex organic compound that features a combination of pyridine, naphthyridine, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-prop-2-enyl-4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-2-9-24-22(28)27-12-7-17(8-13-27)20-4-3-18-14-19(15-25-21(18)26-20)16-5-10-23-11-6-16/h2-6,10-11,14-15,17H,1,7-9,12-13H2,(H,24,28) |
InChI Key |
VOYFTQHODGQYRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(prop-2-en-1-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyridine and naphthyridine rings: These can be synthesized through various cyclization reactions.
Coupling reactions: The pyridine and naphthyridine rings can be coupled with the piperidine moiety using palladium-catalyzed cross-coupling reactions.
Amidation: The final step may involve the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions may target the pyridine or naphthyridine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action for “N-(prop-2-en-1-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-en-1-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide: can be compared with other compounds containing pyridine, naphthyridine, and piperidine moieties.
Uniqueness
The unique combination of these moieties in a single molecule may confer specific biological activities or chemical properties that are not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
